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Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

3-Nitro-2-butanol (CAS No: 6270-16-2), a nitroalkane alcohol of interest in various chemical

and pharmaceutical research domains. This document compiles and interprets nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate

compound identification, characterization, and further investigation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Nitro-2-butanol. Due to the

limited availability of fully interpreted public data for this specific molecule, this guide

incorporates a combination of reported data from databases such as PubChem and the NIST

WebBook, alongside predicted values based on established spectroscopic principles and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen

atoms within a molecule. The expected ¹H NMR spectrum of 3-Nitro-2-butanol would exhibit

distinct signals for the protons on the butanol backbone, influenced by the electron-withdrawing

nitro group and the hydroxyl group.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

CH₃ (C1) ~1.2 Doublet ~6-7

CH (C2) ~4.0-4.2 Multiplet -

CH (C3) ~4.5-4.7 Multiplet -

CH₃ (C4) ~1.5 Doublet ~6-7

OH Variable Singlet (broad) -

¹³C NMR (Carbon NMR) Data

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The

presence of the electronegative nitro and hydroxyl groups will cause a downfield shift for the

adjacent carbon atoms (C2 and C3).

Carbon Assignment Predicted Chemical Shift (ppm)

C1 ~15-20

C2 ~70-75

C3 ~85-90

C4 ~18-23

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The IR spectrum of 3-Nitro-2-butanol is expected

to show strong absorptions corresponding to the O-H, C-H, and N-O bonds.
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Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3600-3200 Strong, Broad

C-H stretch (alkane) 3000-2850 Medium-Strong

N=O asymmetric stretch (nitro

group)
1560-1540 Strong

N=O symmetric stretch (nitro

group)
1380-1360 Strong

C-O stretch (alcohol) 1100-1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and structure. The NIST Mass

Spectrometry Data Center reports GC-MS data for 3-Nitro-2-butanol.[1]

m/z Relative Intensity Possible Fragment

45 Most Abundant [C₂H₅O]⁺

55 Second Highest [C₃H₃O]⁺ or [C₄H₇]⁺

43 Third Highest [C₂H₃O]⁺ or [C₃H₇]⁺

Experimental Protocols
While specific, detailed experimental protocols for acquiring the spectroscopic data of 3-Nitro-
2-butanol are not readily available in the public domain, the following outlines are based on

standard laboratory procedures for similar organic compounds.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of 3-Nitro-2-butanol is dissolved in a deuterated

solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A reference standard, such as

tetramethylsilane (TMS), is often added.
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Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a

Varian A-60 for ¹H NMR or a Varian XL-100 for ¹³C NMR, as indicated by available data.[1]

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically

performed. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the

signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal (0 ppm).

Infrared (IR) Spectroscopy (FTIR)
Sample Preparation: For a neat analysis, a drop of liquid 3-Nitro-2-butanol is placed directly

onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: An FTIR spectrometer, such as a DIGILAB FTS-14, is used.[1]

Data Acquisition: A background spectrum of the empty sample holder is first collected. The

sample is then placed in the beam path, and the sample spectrum is recorded.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)
Sample Introduction: The sample is injected into a gas chromatograph (GC), which

separates the components of the sample. The separated components then enter the mass

spectrometer.

Ionization: Electron Ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Nitro-2-butanol.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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